N-(4-Fluoro-2-methylphenyl)-2-methyloxolan-3-amine N-(4-Fluoro-2-methylphenyl)-2-methyloxolan-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17798935
InChI: InChI=1S/C12H16FNO/c1-8-7-10(13)3-4-11(8)14-12-5-6-15-9(12)2/h3-4,7,9,12,14H,5-6H2,1-2H3
SMILES:
Molecular Formula: C12H16FNO
Molecular Weight: 209.26 g/mol

N-(4-Fluoro-2-methylphenyl)-2-methyloxolan-3-amine

CAS No.:

Cat. No.: VC17798935

Molecular Formula: C12H16FNO

Molecular Weight: 209.26 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Fluoro-2-methylphenyl)-2-methyloxolan-3-amine -

Specification

Molecular Formula C12H16FNO
Molecular Weight 209.26 g/mol
IUPAC Name N-(4-fluoro-2-methylphenyl)-2-methyloxolan-3-amine
Standard InChI InChI=1S/C12H16FNO/c1-8-7-10(13)3-4-11(8)14-12-5-6-15-9(12)2/h3-4,7,9,12,14H,5-6H2,1-2H3
Standard InChI Key MGQLYNDGAWBSSB-UHFFFAOYSA-N
Canonical SMILES CC1C(CCO1)NC2=C(C=C(C=C2)F)C

Introduction

N-(4-Fluoro-2-methylphenyl)-2-methyloxolan-3-amine is a complex organic compound featuring a fluorine atom and a methyl group attached to a phenyl ring, alongside a methyloxolane (tetrahydrofuran) ring. This compound is notable for its unique structure, which includes an amine functional group at the 3-position of the oxolane ring. The molecular formula for this compound is C12H16FNO, and it has a molecular weight of approximately 209.26 g/mol .

Synthesis Methods

The synthesis of N-(4-Fluoro-2-methylphenyl)-2-methyloxolan-3-amine typically involves the reaction of 4-fluoro-2-methylphenylamine with an appropriate oxolane derivative. The reaction conditions may require specific catalysts and solvents to achieve high yields and purity. For example, nucleophilic substitution reactions are common, where the amine group acts as a nucleophile attacking the electrophilic carbon atom of the oxolane ring.

Biological Activity

The biological activity of N-(4-Fluoro-2-methylphenyl)-2-methyloxolan-3-amine is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom and the oxolane ring enhances its binding affinity and selectivity, potentially modulating biological pathways by inhibiting or activating specific enzymes. This makes it a candidate for further research in pharmacology and medicinal chemistry.

Applications in Research and Industry

N-(4-Fluoro-2-methylphenyl)-2-methyloxolan-3-amine has several applications across various fields, including medicinal chemistry and organic synthesis. Its unique structural configuration enhances its potential applications compared to its analogs.

Application AreaDescription
Medicinal ChemistryPotential therapeutic effects through enzyme inhibition or receptor modulation.
Organic SynthesisUsed as a building block for synthesizing more complex molecules.

Comparison with Similar Compounds

Several compounds share structural similarities with N-(4-Fluoro-2-methylphenyl)-2-methyloxolan-3-amine, including N-(2-Fluoro-4-methylphenyl)-2-methyloxolan-3-amine and N-(3-Fluoro-4-methylphenyl)-2-methyloxolan-3-amine. These compounds differ primarily in the positioning of the fluorine atom on the phenyl ring.

Compound NameUnique Features
N-(2-Fluoro-4-methylphenyl)-2-methyloxolan-3-amineFluorine at the 2-position of the phenyl ring.
N-(3-Fluoro-4-methylphenyl)-2-methyloxolan-3-amineFluorine at the 3-position of the phenyl ring.
N-(4-Fluoro-2-methylphenyl)-2-methyloxolan-3-amineFluorine at the 4-position of the phenyl ring.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator